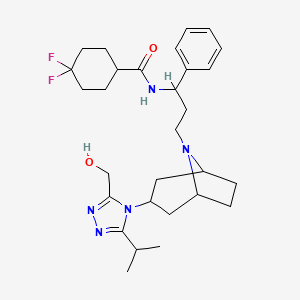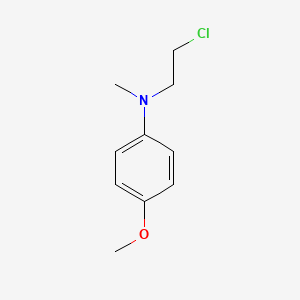
N-(2-chloroethyl)-4-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-4-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-4-methoxy-N-methylaniline typically involves the reaction of 4-methoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-methoxyaniline+2-chloroethyl chlorideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can react with the chloroethyl group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Azido and thioether derivatives.
Scientific Research Applications
N-(2-chloroethyl)-4-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-4-methoxy-N-methylaniline involves its interaction with cellular components, leading to various biochemical effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, resulting in the modification of these biomolecules. This can lead to changes in cellular function and potentially induce cytotoxic effects. The compound’s ability to form DNA adducts makes it a candidate for anticancer research, as it can interfere with DNA replication and transcription.
Comparison with Similar Compounds
N-(2-chloroethyl)-4-methoxy-N-methylaniline can be compared with other similar compounds, such as:
N-(2-chloroethyl)-N-methylaniline: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-(2-chloroethyl)-4-methoxyaniline: Lacks the methyl group on the nitrogen atom, which can influence its chemical properties.
N-(2-chloroethyl)-N-nitrosoureas: Known for their use in cancer treatment due to their ability to form DNA cross-links.
The presence of the methoxy group in this compound adds to its uniqueness, potentially affecting its solubility, reactivity, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
VTXRZRUDSJATPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
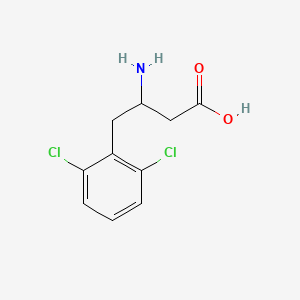
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
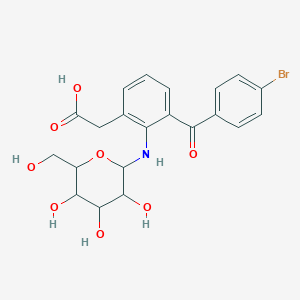
![8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12289117.png)
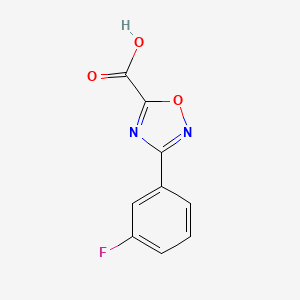
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
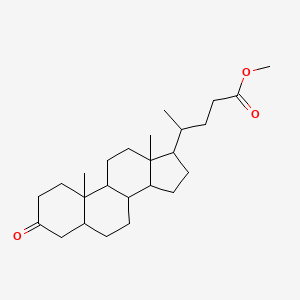


![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
